1-{N'-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide
Description
1-{N'-[Amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide (CAS: 53117-32-1), also known as 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide, is a hydrazinecarbonyl derivative featuring a pyridin-2-yl substituent and a formamide functional group. Its molecular formula is C₇H₈N₄O₂, with a molar mass of 180.16 g/mol and a predicted density of 1.437 g/cm³ . The compound’s structure includes a planar hydrazinecarbonylic core conjugated with the pyridine ring, enabling resonance stabilization. The predicted pKa of 10.36 suggests moderate basicity, likely influenced by the pyridine nitrogen and hydrazine group .
Properties
IUPAC Name |
N'-[[amino(pyridin-2-yl)methylidene]amino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDTXMRVTTUPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 2-aminopyridine with formylhydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or toluene, and may require a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{N’-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
1-{N’-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{N’-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of inflammatory mediators such as prostaglandins or cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiosemicarbazone Derivatives
- Example Compound : (Z)-N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide (C₁₅H₁₆N₄S, Mᵣ = 284.39 g/mol)
- Structural Differences : Replaces the formamide group with a thioamide (C=S) and incorporates a phenyl substituent.
- Key Features :
- Exists in the Z-configuration with a shortened N–N bond (1.362 Å) due to electron delocalization between the pyridine ring and hydrazinecarbothioamide moiety .
- Intramolecular N–H···N hydrogen bonding stabilizes the conformation, while intermolecular C–H···π interactions dominate crystal packing .
2,6-Disubstituted Thiosemicarbazones
- Example Compounds: 2-{Amino[6-(pyrrolidin-1-yl)pyridin-2-yl]methylidene}-N,N-dimethylhydrazine-1-carbothioamide (C₁₃H₂₀N₆S) 2-{Amino[6-(piperidin-1-yl)pyridin-2-yl]methylidene}-N,N-dimethylhydrazine-1-carbothioamide (C₁₄H₂₂N₆S) Structural Similarities: Share the pyridinyl-hydrazinecarbothioamide backbone but include pyrrolidine/piperidine substituents at the 6-position of the pyridine ring. Key Findings:
- Exhibited antibacterial and anti-yeast activity in vitro, attributed to the electron-withdrawing thioamide group and heterocyclic substituents enhancing membrane permeability .
- Characterized by low-temperature single-crystal X-ray diffraction, confirming planar geometries .
Nifuraldezone (CAS: 3270-71-1)
- Structure: 1-[N′-[(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl]formamide. Comparison: Replaces the pyridin-2-yl group with a 5-nitrofuran moiety. However, commercial availability is discontinued, limiting recent studies .
Spectroscopic Analysis
- ¹H NMR : For N-(pyridin-2-yl)hydrazinecarbothioamide isomers, match factors (R² > 0.99) and RMS deviations (<0.05 ppm) confirm purity and structural assignments .
- FT-IR: Hydrazinecarbonyl compounds show characteristic N–H stretches at ~3200 cm⁻¹ and C=O stretches at ~1680 cm⁻¹, as seen in N'-formyl-2-(pyridin-2-ylamino)acetohydrazide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
